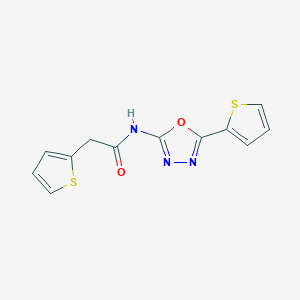

![molecular formula C8H7N3O2 B2506844 3-氨基呋喃并[2,3-b]吡啶-2-甲酰胺 CAS No. 917504-90-6](/img/structure/B2506844.png)

3-氨基呋喃并[2,3-b]吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

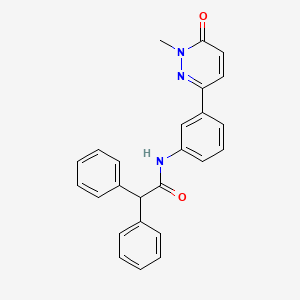

3-Aminofuro[2,3-b]pyridine-2-carboxamide is a heterocyclic compound with a fused furopyridine scaffold. It belongs to the class of furo[2,3-b]pyridines , which are intriguing due to their diverse properties and potential applications. These compounds have been studied for their antiproliferative, antitumor, antioxidant, and antimicrobial activities .

Synthesis Analysis

The synthesis of 3-aminofuro[2,3-b]pyridine-2-carboxamide involves various methods. One common approach is heterocyclization, where substituents in the furan ring participate in the reaction. This method allows the creation of new polycyclic fused furopyridine derivatives. Additionally, modification of the substituent at position 2 of the furan ring enables the introduction of heterocyclic groups like triazole, thiadiazole, and triazolothione .

Molecular Structure Analysis

The molecular structure of 3-aminofuro[2,3-b]pyridine-2-carboxamide consists of a furopyridine core with an amino group at position 3. The chlorination reaction occurs at position 2 of the furopyridine system, leading to previously unknown 3-imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides .

Chemical Reactions Analysis

The chlorination reaction mentioned above proceeds at position 2 of the furopyridine system. Additionally, nucleophilic substitution reactions have been investigated for some synthesized compounds. These reactions play a crucial role in functionalizing the furopyridine core and expanding the compound library .

科学研究应用

抗增殖活性

3-氨基呋喃并[2,3-b]吡啶-2-甲酰胺衍生物表现出抗增殖特性,特别是对磷脂酶 C 酶。研究表明,该化合物某些位置的修饰可增强抗增殖活性,表明其在癌症研究中的潜在用途 (van Rensburg 等,2017)。

新型化合物的合成

该化合物是合成各种新型化合物的多功能前体。例如,它与氯乙酰氯反应生成 3-(氯乙酰氨基)噻吩并[2,3-b]吡啶-2-甲酰胺,在进一步反应后生成单硫代草酰胺 (Lukina 等,2017)。

异常氧化二聚化

氧化 3-氨基噻吩并[2,3-b]吡啶-2-甲酰胺,包括 3-氨基呋喃并[2,3-b]吡啶-2-甲酰胺,可形成具有独特结构和潜在应用的二聚体化合物。此氧化过程受所用溶剂的影响,并可能遵循不同的机理途径 (Stroganova 等,2019)。

复杂杂环的形成

该化合物还用于合成复杂杂环,例如噻吩并[2′,3′:5,6]嘧啶并[2,1-a]异吲哚衍生物。这些化合物表现出有趣的性质,例如显着的紫外荧光,这在各个科学领域可能很有用 (Dotsenko 等,2021)。

与金属离子的络合

3-氨基呋喃并[2,3-b]吡啶-2-甲酰胺衍生物可以与各种金属离子形成络合物,包括锰、钴、镍和铜。已经研究了这些络合物的稳定性和性质,为它们在配位化学和材料科学中的潜在应用提供了见解 (Abd El Wahed,2003)。

属性

IUPAC Name |

3-aminofuro[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-4-2-1-3-11-8(4)13-6(5)7(10)12/h1-3H,9H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWBABZPEYKTGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)OC(=C2N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2506768.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2506770.png)

![N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506773.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide](/img/structure/B2506776.png)

![(2Z)-6-bromo-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2506780.png)

![N'-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2506782.png)

![N-(4-acetamidophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2506784.png)